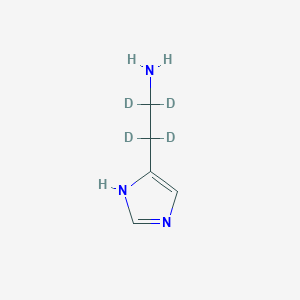

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine

説明

"1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine" is a compound that belongs to the class of organic compounds known as imidazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions.

Synthesis Analysis

The synthesis of imidazole derivatives, such as "1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine", often involves multistep reactions including Michael addition, hydrazinolysis, and Curtius rearrangement. For instance, 2-(1-Imidazolyl)ethanamine was synthesized from ethyl acrylate via these steps with an overall yield of about 72% (Y. Ri-sheng, 2010).

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques like single-crystal X-ray diffraction. For example, the structure of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives was determined using this method, revealing important details about the arrangement of atoms and the overall geometry of the molecule (Z. Şahin et al., 2014).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions at the exocyclic methylene carbon atom, as demonstrated in the study of enehydroxylamino ketones (V. Reznikov et al., 2004). Additionally, these compounds can react with electrophiles like sodium cyanide to form nitriles.

科学的研究の応用

Pharmacophore Design for Kinase Inhibitors

Imidazole scaffolds, including tri- and tetra-substituted derivatives, have been identified as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which plays a critical role in the release of pro-inflammatory cytokines. Research has focused on the design, synthesis, and activity studies of these compounds, highlighting the significance of crystal structures of p38 in complex with small organic ligands for the development of highly selective and potent kinase inhibitors (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Immune Response Modifiers

Imidazole derivatives, notably imiquimod, act as immune response modifiers by inducing the local production of cytokines such as IFN-α, -β, and various interleukins. These compounds demonstrate significant immunoregulatory, antiviral, antiproliferative, and antitumor activities, supporting their potential as topical agents for treating cutaneous diseases (Syed, T., 2001).

Anticancer Activities of Ruthenium Complexes

Studies on ruthenium compounds, including those incorporating imidazole ligands, have shown promising cytotoxic profiles against various cancer types. These compounds offer advantages over platinum-based complexes due to their reduced toxicity, varied oxidation states, and different mechanisms of action, making them suitable for biological applications (Motswainyana, W. M., & Ajibade, P. A., 2015).

Corrosion Inhibition

Imidazoline and its derivatives serve as effective corrosion inhibitors, particularly in the petroleum industry, due to their environmental friendliness, low toxicity, and cost-effectiveness. The presence of a 5-membered heterocyclic ring enables strong adsorption onto metal surfaces, making them excellent candidates for corrosion protection research (Sriplai, N., & Sombatmankhong, K., 2023).

Synthesis of Nitrogen-Containing Heterocycles

Tandem catalysis involving imidazole derivatives has been explored for the synthesis of various nitrogen-containing heterocycles, underscoring the versatility of imidazole compounds in medicinal chemistry. This review highlights the applications of tandem reactions in developing pharmacologically active heterocycles up to March 2020 (Campos, J. F., & Berteina‐Raboin, S., 2020).

作用機序

Target of Action

The primary target of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine, also known as Histamine-Alpha,Alpha,Beta,Beta-D4 2HCL, is likely to be similar to other imidazole-containing compounds . Imidazole compounds are known to interact with a broad range of targets, including enzymes. They are the core of many natural products such as histidine, purine, and histamine .

Mode of Action

Imidazole compounds are known for their broad range of chemical and biological properties . They can act as enzyme substrates, providing insights into enzyme specificity.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole compounds in water and other polar solvents suggests that the compound’s action may be influenced by the solvent environment.

特性

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJJOPFIAHURM-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=CN1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661997 | |

| Record name | 2-(1H-Imidazol-5-yl)(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine | |

CAS RN |

344299-48-5 | |

| Record name | 2-(1H-Imidazol-5-yl)(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344299-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)